molecular formula C10H12O3 B8705856 2-Ethyl-4-hydroxy-3-methylbenzoic acid

2-Ethyl-4-hydroxy-3-methylbenzoic acid

Cat. No.: B8705856
M. Wt: 180.20 g/mol
InChI Key: XPHWSWCAPLGDBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-4-hydroxy-3-methylbenzoic acid is a substituted benzoic acid derivative featuring a hydroxyl group at the 4-position, an ethyl group at the 2-position, and a methyl group at the 3-position of the aromatic ring. This compound belongs to a class of hydroxybenzoic acids, which are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

2-ethyl-4-hydroxy-3-methylbenzoic acid

InChI

InChI=1S/C10H12O3/c1-3-7-6(2)9(11)5-4-8(7)10(12)13/h4-5,11H,3H2,1-2H3,(H,12,13)

InChI Key

XPHWSWCAPLGDBU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1C)O)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The compound’s substituents distinguish it from related hydroxybenzoic acids:

  • 4-Hydroxybenzoic acid (4-HBA) : Contains only a hydroxyl group at the 4-position .
  • Caffeic acid: Features a 3,4-dihydroxy substitution and a propenoic acid side chain .
  • 2-Ethyl-4-hydroxy-3-methylbenzoic acid : Combines ethyl (C2), hydroxyl (C4), and methyl (C3) groups, which may enhance lipophilicity and steric effects compared to simpler analogs.

Physicochemical Properties

Compound Molecular Formula CAS Number Substituents Key Applications
2-Ethyl-4-hydroxy-3-methylbenzoic acid C₁₀H₁₂O₃ Not provided 2-ethyl, 4-OH, 3-methyl Insufficient data (evidence)
4-Hydroxybenzoic acid C₇H₆O₃ 99-96-7 4-OH R&D, polymer synthesis
Caffeic acid C₉H₈O₄ 331-39-5 3,4-di-OH, propenoic acid chain Pharmacology, cosmetics
  • Acidity : The hydroxyl group at C4 (as in 4-HBA) typically has a pKa of ~4.5, but additional substituents may alter acidity .

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